![molecular formula C20H16FN5O3 B2498447 9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-16-7](/img/structure/B2498447.png)
9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
Synthesis Analysis
The synthesis of purine derivatives often involves multiple steps, including alkylation, amination, and rearrangement reactions. For example, 9-(2-fluorobenzyl)-6-methylamino-9H-purine was synthesized through several pathways, including methylamination, alkylation, and Dimroth rearrangement from different precursors (Kelley & McLean, 1986). Although this synthesis does not directly pertain to 9-(4-Ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, it demonstrates the complexity and versatility of purine synthesis pathways.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biological activity and interaction with biological macromolecules. X-ray diffraction methods are often used to determine the precise structure of these compounds, revealing the planar configuration of the purine and pyrimidine bases and their hydrogen bonding patterns, which are similar to those found in DNA and RNA (Sobell, 1966).
Scientific Research Applications
Antiviral and Antibacterial Agents
Research has explored derivatives of purine compounds for their potential as antiviral and antibacterial agents. The modifications in the purine structure have led to compounds with significant activity against herpesviruses and other pathogens. For instance, compounds have been developed as selective inhibitors for the Met kinase superfamily, showing promise in antiviral applications due to their inhibitory effects (Duckworth et al., 1991; Schroeder et al., 2009).
Antitumor Applications
The structural framework of purine derivatives has been utilized to create compounds with potent antitumor activities. These studies aim to identify molecules that can inhibit the growth of tumor cells effectively. Variations in the purine core have yielded molecules with cytotoxic activities against various cancer cell lines, indicating the potential for the development of new anticancer drugs (Tsuzuki et al., 2004).
Polymer Science
In polymer science, purine derivatives have been incorporated into polymers to create materials with novel properties. These materials have applications in electronics, as they can exhibit unique electrochromic and electrofluorescent properties. Such polymers can switch colors upon applying an electrical current, making them useful in various electronic displays and devices (Sun et al., 2016).
Antimicrobial Properties
The synthesis and evaluation of purine-based compounds for their antimicrobial properties have led to the discovery of molecules with significant activity against Mycobacterium tuberculosis and other bacterial pathogens. These findings highlight the potential of purine derivatives in treating infectious diseases (Bakkestuen et al., 2005).
properties
IUPAC Name |
9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-2-29-12-9-7-11(8-10-12)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)13-5-3-4-6-14(13)21/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREZUTACAJJZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-ethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
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